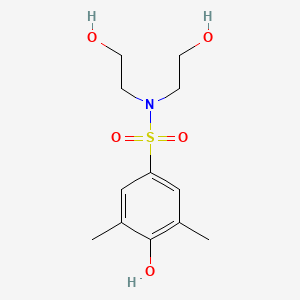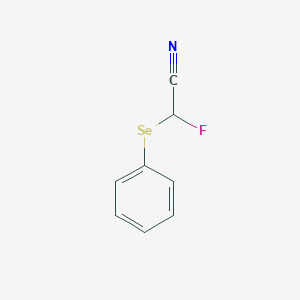![molecular formula C21H20O2 B14274738 1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene CAS No. 138329-34-7](/img/no-structure.png)
1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two benzene rings connected through a central 2-methyl-1,3-phenylene group with methyleneoxy linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene typically involves the reaction of 2-methyl-1,3-phenylenebis(methyleneoxy)dibenzaldehyde with appropriate reagents. One common method is the classical Schiff-base reaction, where 2,2’-[1,3-phenylenebis(methyleneoxy)]dibenzaldehyde reacts with 1-naphthylmethylamine in the presence of a base such as sodium hydroxide in an ethanol/water solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene rings.
Applications De Recherche Scientifique
1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene involves its interaction with molecular targets through its aromatic and ether functionalities. These interactions can affect various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[(1,3-Phenylene)bis(methyleneoxy)]dibenzene
- 1,1’-[(2-Methyl-1,3-phenylene)bis(methylene)]dibenzene
- 1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]diurea
Uniqueness
1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of methyleneoxy linkages and the 2-methyl-1,3-phenylene group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Propriétés
| 138329-34-7 | |
Formule moléculaire |
C21H20O2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-methyl-1,3-bis(phenoxymethyl)benzene |
InChI |
InChI=1S/C21H20O2/c1-17-18(15-22-20-11-4-2-5-12-20)9-8-10-19(17)16-23-21-13-6-3-7-14-21/h2-14H,15-16H2,1H3 |
Clé InChI |
KRYSCKMAPHMDJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1COC2=CC=CC=C2)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide](/img/structure/B14274662.png)
![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone](/img/structure/B14274663.png)
![2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl-](/img/structure/B14274668.png)
![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)


![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)

![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)
